REACTION_SMILES
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[CH3:13][N:14]([CH3:15])[CH2:16][c:17]1[cH:18][cH:19][c:20]([CH2:22][OH:23])[o:21]1.[CH3:1][NH:2][C:3]1=[N:4][S:5](=[O:12])[N:6]=[C:7]1[NH:8][CH2:9][CH2:10][SH:11].[ClH:24]>>[CH3:1][NH:2][C:3]1=[N:4][S:5](=[O:12])[N:6]=[C:7]1[NH:8][CH2:9][CH2:10][S:11][CH2:22][c:20]1[cH:19][cH:18][c:17]([CH2:16][N:14]([CH3:13])[CH3:15])[o:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)Cc1ccc(CO)o1
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Name
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CNC1=NS(=O)N=C1NCCS
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1=NS(=O)N=C1NCCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CNC1=NS(=O)N=C1NCCSCc1ccc(CN(C)C)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |